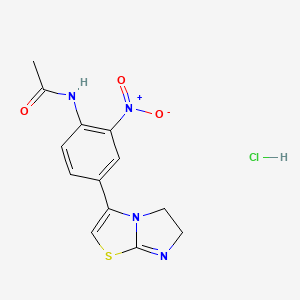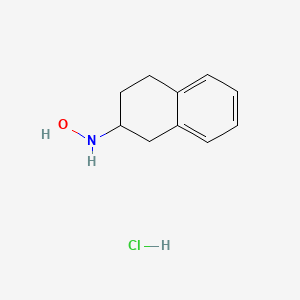
dl-N-(1,2,3,4-Tetrahydro-2-naphthyl)hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dl-N-(1,2,3,4-Tetrahydro-2-naphthyl)hydroxylamine hydrochloride: is an organic compound with the molecular formula C10H13NO·HCl It is a derivative of naphthalene and is characterized by the presence of a hydroxylamine group attached to a tetrahydronaphthyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dl-N-(1,2,3,4-Tetrahydro-2-naphthyl)hydroxylamine hydrochloride typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 1-nitro-1,2,3,4-tetrahydronaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting amine is then treated with hydroxylamine hydrochloride to yield the desired hydroxylamine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors allows for the rapid and complete reduction of the nitro compound to the amine, which is then converted to the hydroxylamine derivative.
Analyse Chemischer Reaktionen
Types of Reactions: dl-N-(1,2,3,4-Tetrahydro-2-naphthyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form the corresponding nitroso compound.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, dl-N-(1,2,3,4-Tetrahydro-2-naphthyl)hydroxylamine hydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on cellular processes. It is also used as a probe to investigate the mechanisms of enzyme-catalyzed reactions involving hydroxylamine substrates.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its potential use as an antimalarial agent due to its ability to inhibit specific enzymes in the malaria parasite .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. It is also used as a stabilizer in the production of certain polymers and resins.
Wirkmechanismus
The mechanism of action of dl-N-(1,2,3,4-Tetrahydro-2-naphthyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the inhibition of their activity. This compound has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is essential for the survival of the malaria parasite . The inhibition of this enzyme disrupts the pyrimidine biosynthesis pathway, leading to the death of the parasite.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-1-naphthylamine: This compound is structurally similar but lacks the hydroxylamine group.
1,2,3,4-Tetrahydro-2-naphthoic acid: This compound has a carboxylic acid group instead of a hydroxylamine group.
Tetrahydrozoline: This compound contains an imidazoline ring and is used as a vasoconstrictor.
Uniqueness: dl-N-(1,2,3,4-Tetrahydro-2-naphthyl)hydroxylamine hydrochloride is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Eigenschaften
CAS-Nummer |
90874-76-3 |
|---|---|
Molekularformel |
C10H14ClNO |
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
N-(1,2,3,4-tetrahydronaphthalen-2-yl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c12-11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10-12H,5-7H2;1H |
InChI-Schlüssel |
DRJWYPHWWSGCLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2CC1NO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


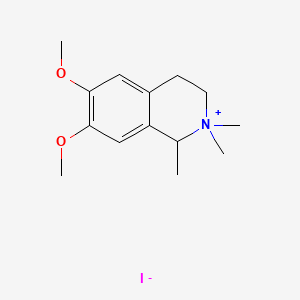
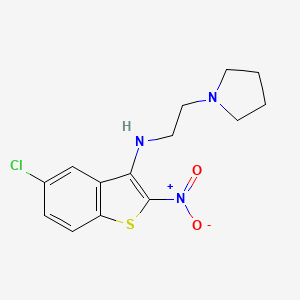
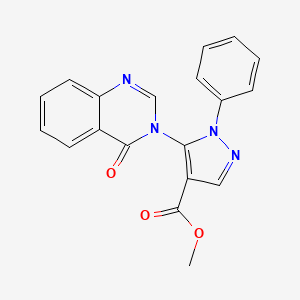
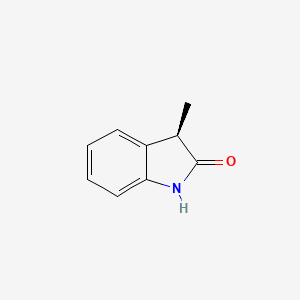
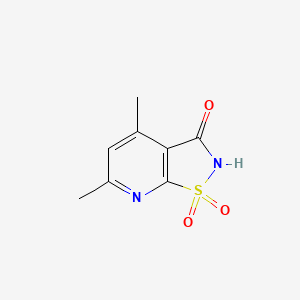
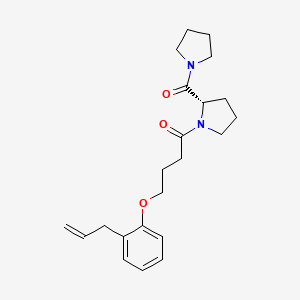
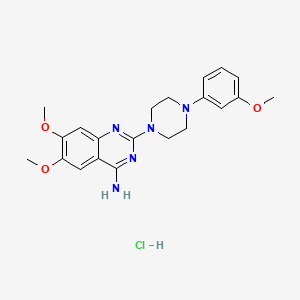
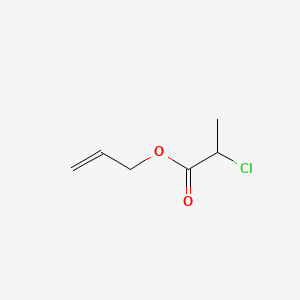

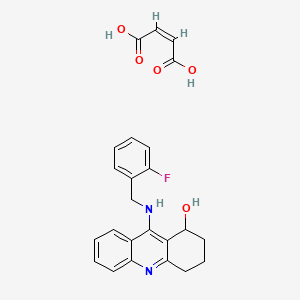
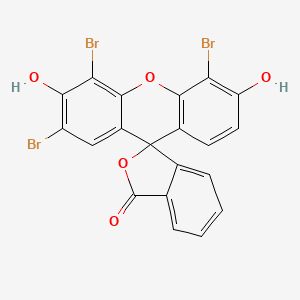
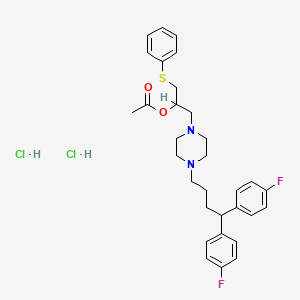
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)
